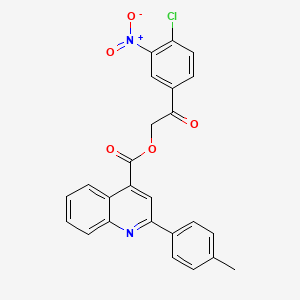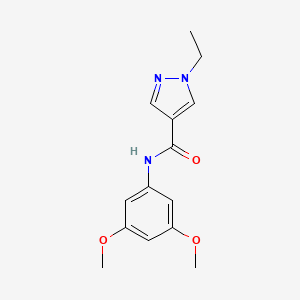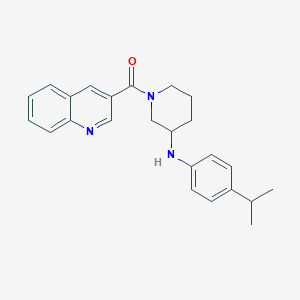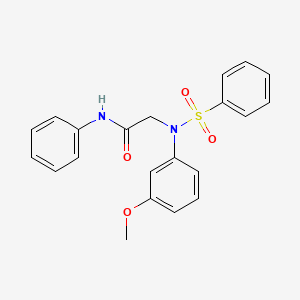![molecular formula C20H17N5O B5967233 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol CAS No. 5819-53-4](/img/structure/B5967233.png)
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a heterocyclic compound that features both quinazoline and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves the reaction of 4,7-dimethylquinazoline with 6-phenylpyrimidin-4-ol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid and ethanol, and requires refluxing for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is unique due to its specific combination of quinazoline and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-12-8-9-15-13(2)21-19(23-17(15)10-12)25-20-22-16(11-18(26)24-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVHBYZOTVDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973750 |
Source


|
| Record name | 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5819-53-4 |
Source


|
| Record name | 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methylbenzamide](/img/structure/B5967155.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5967158.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)


![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)


![3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5967221.png)
![1-[2-[[(2-Chlorophenyl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5967225.png)
![1-[9-[(3-Methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-methylsulfanylpropan-1-one](/img/structure/B5967241.png)

![N-(4-methylphenyl)-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5967256.png)
![4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide](/img/structure/B5967262.png)
